molecular formula C7H6Cl2N2O3 B8358202 2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid

2-(3,5-Dichloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid

Cat. No. B8358202
M. Wt: 237.04 g/mol
InChI Key: NRHHSELWZLPJTA-UHFFFAOYSA-N
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Patent
US05866573

Procedure details

Ruthenium trichloride hydrate (114 mg, 0.547 mmol) was added to a stirred mixture of 1-allyl-3,5-dichloro-6-methylpyrazinone (5.45 g, 24.98 mmol) and sodium periodate (21.82 g, 0.102 mol) in water (75 ml), acetonitrile (50 ml) and carbon tetrachloride (50 ml). After 3 h the reaction mixture was extracted with methylene chloride (4 times) and the combined extracts were dried (Na2SO4) and evaporated in vacuo to a syrup. The 1H NMR (CDCl3) of this material showed it to be a 1:1 mixture of the acid and the aldehyde. The crude mixture was dissolved in acetone (50 ml) and Jones Reagent (2.7M) was added until the reaction remained orange. The reaction was then extracted into ethyl acetate which was then washed with brine, dried (Na2SO4) and evaporated in vacuo to give the title compound as a tan solid:
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
21.82 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:9]([CH3:10])=[C:8]([Cl:11])[N:7]=[C:6]([Cl:12])[C:5]1=[O:13])[CH:2]=C.I([O-])(=O)(=O)=[O:15].[Na+].[OH2:20]>C(#N)C.C(Cl)(Cl)(Cl)Cl.O.[Ru](Cl)(Cl)Cl>[Cl:12][C:6]1[C:5](=[O:13])[N:4]([CH2:1][C:2]([OH:15])=[O:20])[C:9]([CH3:10])=[C:8]([Cl:11])[N:7]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
C(C=C)N1C(C(=NC(=C1C)Cl)Cl)=O
Name
Quantity
21.82 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
114 mg
Type
catalyst
Smiles
O.[Ru](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 3 h the reaction mixture was extracted with methylene chloride (4 times)
Duration
3 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a syrup
ADDITION
Type
ADDITION
Details
a 1:1 mixture of the acid
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in acetone (50 ml)
ADDITION
Type
ADDITION
Details
Jones Reagent (2.7M) was added until the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted into ethyl acetate which
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(C(=C(N1)Cl)C)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.